ADA disodium salt, also known as N-(2-Acetamido)-2-iminodiacetic acid disodium salt or N-(Carbamoylmethyl)iminodiacetic acid disodium salt, is a white, crystalline compound []. It is a type of chelating agent, meaning it can bind to metal ions with high affinity. This property makes it a valuable tool in various scientific research applications [].
The molecular structure of ADA disodium salt consists of a central carbon atom bonded to two acetic acid groups (CH3COOH) and an amine group (NH2). An acetamido group (CH3CONH2) is attached to the central carbon next to the amine group. Two sodium (Na+) ions are attached to the negatively charged carboxylate groups (COO-) of the acetic acid moieties, making it a di-sodium salt (see Figure 1). This structure allows ADA disodium salt to form stable complexes with metal ions through coordination bonds between the lone pairs on the nitrogen atoms and the metal ion [].
[Figure 1: Molecular structure of ADA disodium salt]
One of the primary reactions of ADA disodium salt is its ability to chelate metal ions. A generalized equation for this reaction is:
M + n(ADA²⁻) → M(ADA)n^(n-2) (Eq. 1) []
where M represents the metal ion, n is the number of binding sites on the metal ion, and ADA²⁻ represents the deprotonated form of ADA disodium salt. The specific reaction depends on the particular metal ion and the number of binding sites available.
The primary mechanism of action of ADA disodium salt is through chelation. By forming coordination bonds with metal ions, ADA disodium salt can sequester them, preventing them from participating in unwanted reactions or enzymatic processes []. This makes it useful in protein purification, where it can remove metal ions that might interfere with protein function or stability.